molecular formula C10H10O2 B2485234 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde CAS No. 1378830-94-4

2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde

Cat. No.: B2485234
CAS No.: 1378830-94-4
M. Wt: 162.188
InChI Key: JPQJFVGTPRZEKA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a dimethylphenyl group attached to an oxoacetaldehyde moiety

Scientific Research Applications

2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylphenyl with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst such as aluminum chloride and is conducted under anhydrous conditions to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: 2-(2,6-Dimethylphenyl)acetic acid.

    Reduction: 2-(2,6-Dimethylphenyl)-2-hydroxyacetaldehyde.

    Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenol
  • 2,6-Dimethylbenzaldehyde
  • 2,6-Dimethylbenzoic acid

Uniqueness

2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQJFVGTPRZEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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